molecular formula C10H8Cl3NO3 B14347893 2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 92013-92-8

2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14347893
CAS No.: 92013-92-8
M. Wt: 296.5 g/mol
InChI Key: UEQMSOAUJRNFHG-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione: is a chemical compound characterized by its unique structure, which includes three chlorine atoms and a morpholine ring attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of hydroquinone to form 2,3,5-trichlorohydroquinone, which is then reacted with morpholine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure the compound’s purity and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloro-6-(piperidin-4-yl)cyclohexa-2,5-diene-1,4-dione
  • 2,3,5-Trichloro-6-(pyrrolidin-4-yl)cyclohexa-2,5-diene-1,4-dione

Uniqueness

2,3,5-Trichloro-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes.

Properties

CAS No.

92013-92-8

Molecular Formula

C10H8Cl3NO3

Molecular Weight

296.5 g/mol

IUPAC Name

2,3,5-trichloro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H8Cl3NO3/c11-5-6(12)10(16)8(7(13)9(5)15)14-1-3-17-4-2-14/h1-4H2

InChI Key

UEQMSOAUJRNFHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)Cl)Cl

Origin of Product

United States

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